

Application Notes: Stability-Indicating HPLC Method for Nortriptyline Hydrochloride

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Compound Focus: Nortriptyline Hydrochloride

CAS No.: 894-71-3

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Introduction

Nortriptyline hydrochloride (NOR) is a second-generation tricyclic antidepressant. Stability-indicating methods (SIMs) are essential for quantifying the active pharmaceutical ingredient (API) and monitoring degradation products under various stress conditions, ensuring drug product quality, safety, and efficacy throughout its shelf life. This document details a validated reverse-phase (RP-) HPLC method for the analysis of NOR in tablet dosage forms [1].

Method Summary

An isocratic, stability-indicating LC method was developed and validated for the determination of NOR in tablets. The method separates NOR from its potential degradation products and excipients, demonstrating specificity, accuracy, precision, and robustness in accordance with ICH guidelines [1] [2].

Detailed Experimental Protocol

Materials and Reagents

- **API: Nortriptyline Hydrochloride** reference standard.
- **Tablets:** Nortriptyline HCl tablets (e.g., 25 mg label claim).
- **Chemicals:** HPLC-grade methanol, potassium dihydrogen phosphate (or orthophosphoric acid), and purified water.
- **Equipment:** HPLC system equipped with a UV or PDA detector, data acquisition software, analytical balance, pH meter, sonicator, and 0.45 μm membrane filters.

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters based on the literature [1]:

Parameter	Specification
Column	Inertsil C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Methanol: Phosphate Buffer (pH 7.5) (70:30, v/v)
Flow Rate	1.0 mL/min
Column Temperature	45 °C
Detection Wavelength	220 nm
Injection Volume	10 μL
Run Time	~10-15 minutes (or as required to elute all peaks)

Preparation of Mobile Phase:

- **Phosphate Buffer (pH 7.5):** Dissolve an appropriate amount of potassium dihydrogen phosphate in water. Adjust the pH to 7.5 with a potassium hydroxide solution.
- **Final Mobile Phase:** Mix the phosphate buffer and methanol in a 30:70 ratio. Filter through a 0.45 μm membrane filter and degas by sonication before use.

Standard Solution Preparation

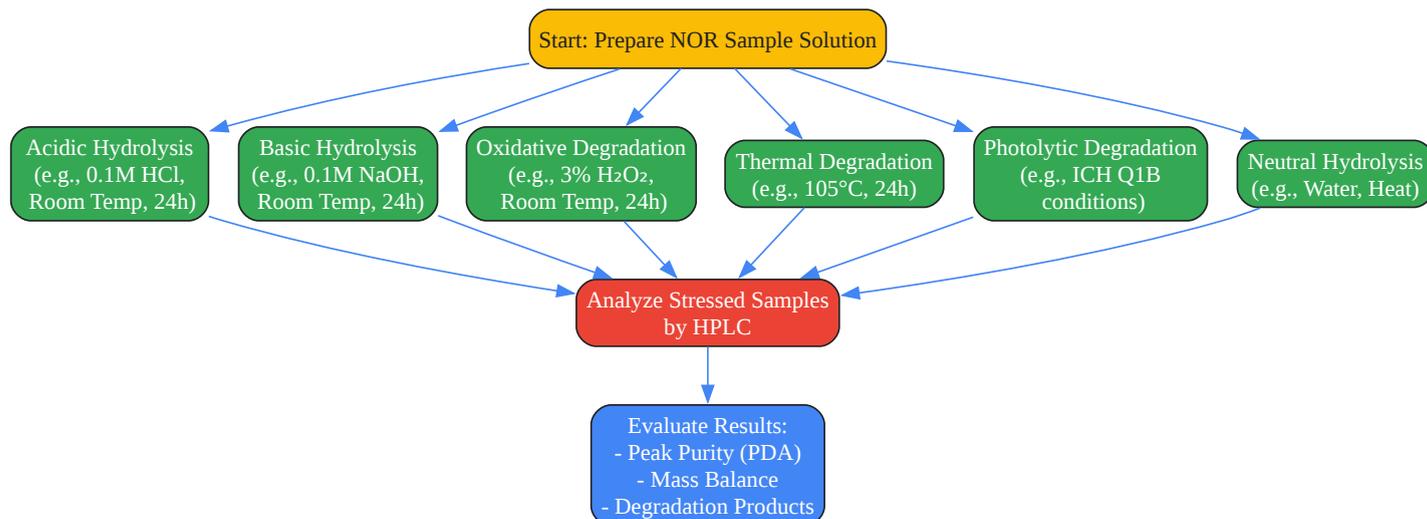
- **Stock Standard Solution (1 mg/mL):** Accurately weigh and transfer about 25 mg of NOR working standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent (e.g., methanol).
- **Working Standard Solutions:** Dilute the stock solution quantitatively with the mobile phase to obtain concentrations within the linearity range (e.g., 50, 100, and 150 µg/mL) for calibration curve construction.

Sample Solution Preparation (from Tablets)

- Weigh and finely powder not less than 20 tablets.
- Accurately weigh a portion of the powder equivalent to about 25 mg of NOR into a 25 mL volumetric flask.
- Add about 20 mL of methanol or the mobile phase, sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.
- Dilute to volume with the same solvent, and mix well.
- Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.
- Further dilute the filtrate quantitatively with the mobile phase to obtain a nominal concentration of 100 µg/mL.

Forced Degradation (Stress) Studies

Forced degradation is critical to demonstrate the stability-indicating nature of the method. The following workflow outlines the process:



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Procedure:

- Prepare sample solutions as described above and subject them to various stress conditions [2] [3].
- **Acidic/Basic Hydrolysis:** Add 1 mL of standard solution to 1 mL of 0.1M HCl or 0.1M NaOH. Let it stand at room temperature for 24 hours. Neutralize before analysis.
- **Oxidative Degradation:** Add 1 mL of standard solution to 1 mL of 3% hydrogen peroxide. Let it stand at room temperature for 24 hours.
- **Thermal Degradation:** Expose the solid API to dry heat (e.g., 105°C) in an oven for 24 hours. Prepare the solution after stress.
- **Photolytic Degradation:** Expose the solid API and/or tablet powder to UV-Vis light as per ICH Q1B guidelines.
- After stress, analyze all samples using the chromatographic conditions. Use a PDA detector to confirm the peak purity of the main analyte, ensuring no co-elution with degradation products.

Method Validation

The developed method was validated as per ICH Q2(R1) guideline. Key validation parameters and results are summarized below [1] [2].

Table 1: Summary of Validation Parameters and Results

Validation Parameter	Results / Conditions	Acceptance Criteria
Specificity	No interference from excipients or degradation products. Peak purity > 990.	Meets acceptance criteria [2]
Linearity Range	50 - 150 µg/mL	Correlation coefficient (r^2) > 0.998
Accuracy (Recovery)	100.1 ± 0.1%	98 - 102%
Precision (Repeatability)	%RSD < 1.0%	RSD ≤ 2.0%
Intermediate Precision (Ruggedness)	%RSD < 2.0% (Different days/analysts)	RSD ≤ 2.0%
Detection Limit (LOD)	~0.1 µg/mL*	Based on signal-to-noise
Quantitation Limit (LOQ)	~0.3 µg/mL*	Based on signal-to-noise
Robustness	Deliberate variations in flow rate, mobile phase ratio, and temperature showed no significant impact on system suitability.	Meets acceptance criteria

Note: LOD and LOQ values are illustrative. Actual values should be determined experimentally.

System Suitability Testing

Before analysis, perform system suitability tests to ensure HPLC system performance. The following tests are typically performed using a standard solution [2]:

- **Theoretical Plates (N):** > 2000.
- **Tailing Factor (T):** ≤ 2.0.
- **Relative Standard Deviation (RSD):** For five replicate injections of the standard, RSD of peak areas and retention times should be ≤ 2.0%.

Calculation

- **Assay Calculation:** The percentage of NOR in the tablet sample can be calculated by comparing the peak area of the sample solution with that of the standard solution. $\% \text{ Assay} = (A_{\text{sample}} / A_{\text{standard}}) \times (C_{\text{standard}} / C_{\text{sample}}) \times 100$ Where A is the peak area and C is the concentration in µg/mL.

Notes and Troubleshooting

- **Mobile Phase:** Freshly prepare and degas the mobile phase daily. Small adjustments in the buffer pH or organic ratio may be needed to optimize separation and peak symmetry.
- **Column Care:** Equilibrate the column with the mobile phase for at least 30 minutes before analysis. Flush the column regularly as per the manufacturer's instructions.
- **Specificity:** Peak purity assessment using a PDA detector is mandatory to confirm the stability-indicating property of the method.

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